Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 439095-52-0
VCID: VC3784286
InChI: InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate

CAS No.: 439095-52-0

Cat. No.: VC3784286

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate - 439095-52-0

Specification

CAS No. 439095-52-0
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name ethyl 1-(4-aminophenyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3
Standard InChI Key JXCDVJXPSHIHLP-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N
Canonical SMILES CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate belongs to the piperidine derivative class, a group widely utilized in pharmaceutical and chemical research due to their diverse biological activities. The compound is characterized by specific chemical identifiers that facilitate its precise classification and recognition in scientific literature and databases.

Chemical Identifiers

The compound can be identified through various standardized chemical nomenclature systems and registry numbers:

IdentifierValue
CAS Number439095-52-0
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
IUPAC Nameethyl 1-(4-aminophenyl)piperidine-4-carboxylate
Standard InChIInChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3
Standard InChIKeyJXCDVJXPSHIHLP-UHFFFAOYSA-N
SMILESCCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N
PubChem Compound ID2764181

These identifiers serve as essential reference points for researchers in the fields of medicinal chemistry, pharmaceutical sciences, and organic synthesis .

Structural Features

The structural composition of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate includes several key features that contribute to its chemical reactivity and potential applications:

  • A piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom

  • An ethyl carboxylate group (ethyl ester) at the 4-position of the piperidine ring

  • A 4-aminophenyl group attached to the nitrogen of the piperidine ring

  • A primary amine group (-NH2) at the para position of the phenyl ring

The presence of these functional groups within a single molecular structure creates a compound with diverse chemical reactivity, making it valuable as a synthetic intermediate.

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is crucial for its handling, storage, and application in research and development processes.

Physical Properties

The compound exhibits specific physical characteristics that determine its behavior under various conditions:

PropertyValue
Melting Point40-42°C
Boiling Point410.7±40.0°C (Predicted)
Density1.138±0.06 g/cm³ (Predicted)
Physical StateSolid at room temperature
AppearanceNot explicitly specified in available literature

These physical properties influence the compound's handling requirements and stability during storage and use .

Chemical Reactivity

The chemical reactivity of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is primarily determined by its functional groups:

This diverse reactivity profile makes the compound versatile in organic synthesis and medicinal chemistry applications.

Applications in Medicinal Chemistry and Research

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate holds significant value in medicinal chemistry and pharmaceutical research due to its structural features and chemical properties.

Role as a Chemical Intermediate

The compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Its structural features, including the amine group and the ester group, provide reactive sites for further chemical modifications, making it useful in multi-step syntheses of potential drug candidates.

Structural Relationship to Pharmaceutical Compounds

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate shares structural similarities with components of known pharmaceutical compounds. For instance, a related compound, ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate, is noted as an impurity of Domperidone, a peripheral dopamine receptor antagonist used as an antiemetic and gastroprokinetic agent .

This structural relationship highlights the relevance of piperidine derivatives containing aminophenyl groups in pharmaceutical development and suggests potential directions for research involving Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate.

Comparative Analysis with Related Compounds

Comparing Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate with structurally related compounds provides insights into its unique properties and potential applications.

Comparison with Ethyl 4-piperidinecarboxylate

Ethyl 4-piperidinecarboxylate (CAS No. 1126-09-6) is a related compound that lacks the 4-aminophenyl group present in Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate. A comparison of their properties reveals significant differences:

PropertyEthyl 1-(4-aminophenyl)-4-piperidinecarboxylateEthyl 4-piperidinecarboxylate
Molecular FormulaC14H20N2O2C8H15NO2
Molecular Weight248.32 g/mol157.21 g/mol
StructurePiperidine with 4-aminophenyl and ethyl carboxylate groupsPiperidine with ethyl carboxylate group only
Melting Point40-42°CNot applicable (liquid at room temperature)
Boiling Point410.7±40.0°C (Predicted)204°C
Physical StateSolidLiquid
Density1.138±0.06 g/cm³ (Predicted)1.02 g/mL at 25°C

The addition of the 4-aminophenyl group significantly alters the compound's physical properties and potential applications .

Structural Relationships in Medicinal Chemistry

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate shares structural elements with N-(4-piperidinyl)-n-phenylamides and -carbamates, which have been investigated for their pharmaceutical applications. These structural relationships suggest potential applications of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate in the development of new pharmaceutical entities .

The piperidine ring, a common structural motif in numerous pharmaceutical compounds, contributes to the potential utility of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate in medicinal chemistry. The presence of the 4-aminophenyl group adds further possibilities for structural modifications and optimization of bioactivity.

Research Significance and Future Directions

Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate holds significance in chemical research and pharmaceutical development, with several potential areas for future investigation.

Current Research Status

The presence of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate in chemical databases and commercial catalogs indicates its relevance to ongoing research in medicinal chemistry and organic synthesis. Its availability from chemical suppliers suggests utility in various research applications, potentially including structure-activity relationship studies and the development of novel therapeutic agents .

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